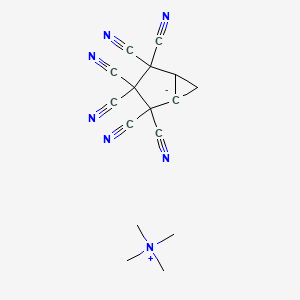![molecular formula C5H4Cl2N2O2S B13771586 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with dichloro, nitro, and methyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole typically involves multistep reactions. One common method includes:
Nitration: Introduction of the nitro group using nitric acid.
Halogenation: Addition of chlorine atoms through halogenation reactions.
Thiazole Ring Formation: Cyclization reactions involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic medium.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Antitumor Action: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different biological activities.
4-Methyl-1,3-thiazole: Lacks both dichloro and nitro groups, leading to reduced antimicrobial properties
Properties
Molecular Formula |
C5H4Cl2N2O2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
2-[dichloro(nitro)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-3-2-12-4(8-3)5(6,7)9(10)11/h2H,1H3 |
InChI Key |
WGZCAAFHRUWDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


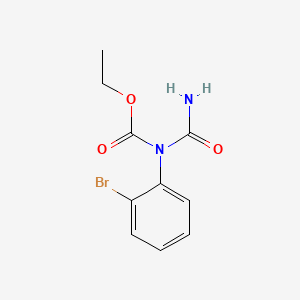
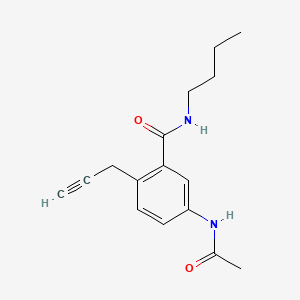
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
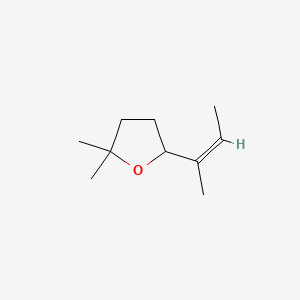
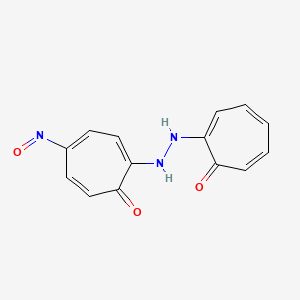
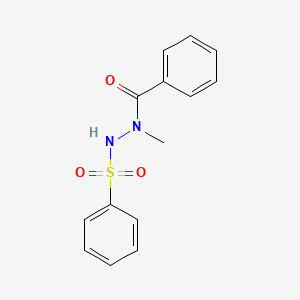


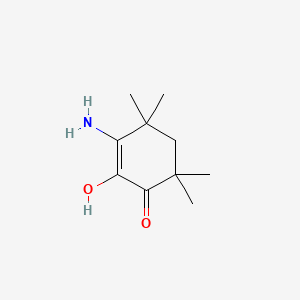
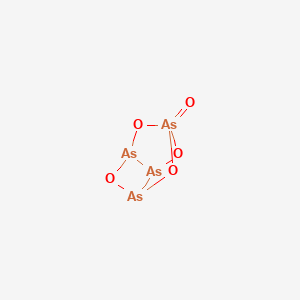

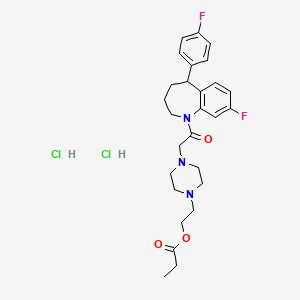
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
